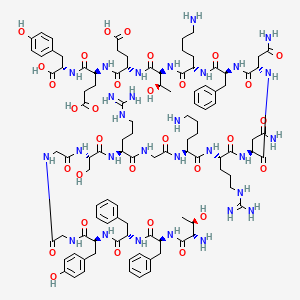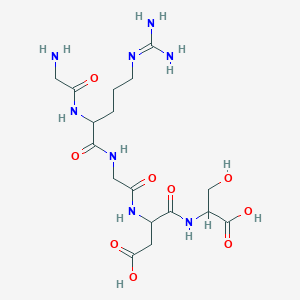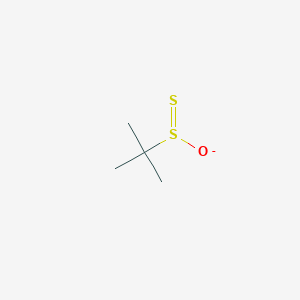
DMT-2M-O-Me-rG(ib)amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-2M-O-Me-rG(ib)amidite: is a modified guanosine derivative used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methyl group and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the field of nucleic acid chemistry due to its enhanced stability and resistance to enzymatic degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DMT-2M-O-Me-rG(ib)amidite involves multiple steps, starting from guanosineThe reaction conditions typically involve the use of aliphatic amines such as methylamine for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: DMT-2M-O-Me-rG(ib)amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the stable phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane for DMT deprotection.
Major Products: The major products formed from these reactions include the fully protected nucleoside phosphoramidite and the deprotected nucleoside ready for incorporation into oligonucleotides .
Aplicaciones Científicas De Investigación
Chemistry: DMT-2M-O-Me-rG(ib)amidite is used in the synthesis of modified oligonucleotides, which are essential tools in molecular biology and genetic research .
Biology: In biological research, this compound is used to create nucleic acid probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques .
Medicine: In the medical field, modified oligonucleotides synthesized using this compound are used in antisense therapies and RNA interference (RNAi) technologies .
Industry: Industrially, this compound is used in the production of diagnostic probes and therapeutic oligonucleotides .
Mecanismo De Acción
Mechanism: DMT-2M-O-Me-rG(ib)amidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nucleases. The 2’-O-methyl group provides steric hindrance, preventing enzymatic degradation .
Molecular Targets and Pathways: The primary molecular targets are nucleic acids, where the modified oligonucleotides can bind to complementary sequences, inhibiting gene expression or modifying genetic information .
Comparación Con Compuestos Similares
- DMT-2’-O-Methyl-rA(bz) Phosphoramidite
- DMT-2’-O-Methyl-rC(ac) Phosphoramidite
- DMT-2’-O-Methyl-rU Phosphoramidite
Uniqueness: DMT-2M-O-Me-rG(ib)amidite is unique due to its specific modifications, which provide enhanced stability and resistance to enzymatic degradation compared to other similar compounds .
Propiedades
Fórmula molecular |
C47H60N7O10P |
|---|---|
Peso molecular |
914.0 g/mol |
Nombre IUPAC |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56) |
Clave InChI |
LADCDGNEBIQAAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
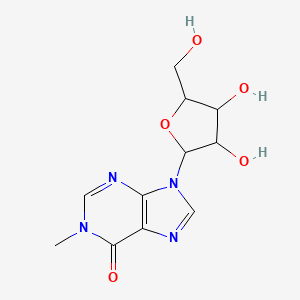
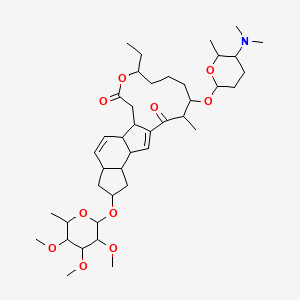
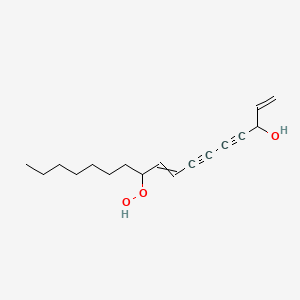
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
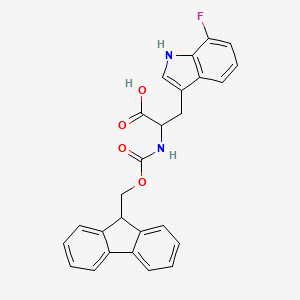
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
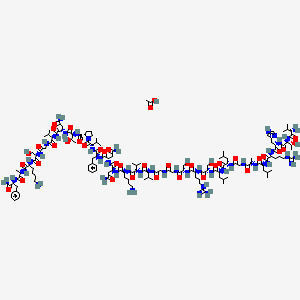
![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
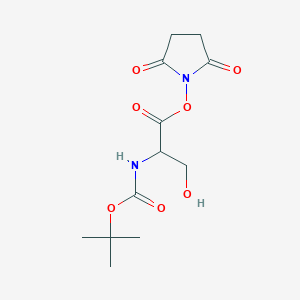
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
